molecular formula C8H15Cl2N5O B6261940 4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride CAS No. 1803596-81-7

4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride

Cat. No.: B6261940
CAS No.: 1803596-81-7
M. Wt: 268.1
InChI Key:
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Description

4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with an amino group and a piperazine moiety, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-(piperazin-1-yl)pyrimidine with suitable reagents to form the dihydropyrimidinone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization and drying under vacuum to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a piperazine moiety makes it a versatile scaffold for drug development, offering opportunities for further functionalization and optimization .

Properties

CAS No.

1803596-81-7

Molecular Formula

C8H15Cl2N5O

Molecular Weight

268.1

Purity

90

Origin of Product

United States

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